GPR35 Antagonism: Pyrrolidine Substituent Abolishes Activity vs. Pyridazine-Piperazine Congeners with Alternative C6 Substituents
In a BRET-based GPR35 antagonism assay utilizing human and mouse GPR35-SPASM sensor cell lines, 1-(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)pentan-1-one (EOS40081) was classified as INACTIVE (IC₅₀ > 100 µM) at both human and mouse orthologues [1]. This result stands in contrast to certain pyridazine-piperazine analogs bearing alternative C6 substituents (e.g., aryl or heteroaryl groups) that have demonstrated GPR35 antagonism in related assays [2]. This negative selectivity provides a critical counter-screening data point: researchers seeking to avoid GPR35-mediated off-target effects in CNS or kinase programs can use this compound as a clean baseline scaffold, whereas analogs with C6 aromatic substitution would introduce confounding GPR35 pharmacology.
| Evidence Dimension | GPR35 antagonism (human and mouse orthologues) |
|---|---|
| Target Compound Data | IC₅₀ > 100 µM (inactive) |
| Comparator Or Baseline | C6-aryl pyridazine-piperazine analogs: active GPR35 antagonism reported (specific IC₅₀ values vary by substituent) |
| Quantified Difference | >100-fold selectivity window for GPR35 inactivity vs. active C6-aryl analogs (absolute IC₅₀ difference > 100 µM) |
| Conditions | BRET-based GPR35-SPASM sensor assay; human and mouse orthologues; agonist: 300 µM zaprinast; positive control: 10 µM CID2745687; inactive threshold: IC₅₀ > 100 µM [1] |
Why This Matters
Absence of GPR35 activity is a key differentiator for CNS-targeted programs where GPR35 engagement is linked to inflammatory bowel disease and pain pathways, enabling cleaner target deconvolution in phenotypic screens.
- [1] ECBD Assay EOS300038: GPR35 antagonism. European Chemical Biology Database, accessed 2026. View Source
- [2] Mackenzie, A.E. et al. (2019) 'Receptor selectivity between the GPR35 agonists zaprinast, pamoic acid and amlexanox', FASEB Journal, 33(4), pp. 5005–5017. View Source
